4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride
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Overview
Description
4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperidine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of a fluorophenyl-substituted thioamide with a halogenated piperidine under basic conditions. The reaction is often carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: Another fluorophenyl-containing compound with different applications.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A compound with similar structural features but different biological activities.
Uniqueness
4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride is unique due to its combination of a thiazole ring, a piperidine ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole; dihydrochloride (CAS Number: 2378502-13-5) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₇Cl₂FN₂S
- Molecular Weight : 335.3 g/mol
- CAS Number : 2378502-13-5
The compound features a thiazole ring and a piperidine moiety, which are known to contribute to its biological activities. The presence of a fluorine atom in the para position of the phenyl group may enhance lipophilicity and biological effectiveness.
Antimicrobial Activity
Research has demonstrated that 4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazole exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The minimum inhibitory concentration (MIC) values for these pathogens vary, indicating differing levels of susceptibility. For instance, compounds with similar structures have been reported to show MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus species .
The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is believed to interfere with bacterial cell wall synthesis or function, leading to cell lysis or inhibition of growth. The thiazole ring is particularly noted for its role in disrupting microbial metabolism.
Anti-inflammatory Properties
In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects. Studies indicate that thiazole derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This dual action makes it a candidate for further exploration in treating infections that are accompanied by inflammation.
Study on Antimicrobial Efficacy
A recent study evaluated various derivatives of thiazole compounds, including 4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazole. The results indicated that this compound not only inhibited bacterial growth but also demonstrated significant activity against biofilm formation in Staphylococcus aureus .
Comparative Analysis with Other Compounds
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole | 0.22 - 0.25 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Escherichia coli |
Other Thiazole Derivative | 32 - 512 | Various pathogens |
This table illustrates the comparative efficacy of 4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazole against standard antibiotics and other thiazole derivatives.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2S.2ClH/c15-12-3-1-10(2-4-12)13-9-18-14(17-13)11-5-7-16-8-6-11;;/h1-4,9,11,16H,5-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIAJJSJAOOWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=C(C=C3)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.